3-Methyl-4-(3-methylphenyl)butan-2-ol

Description

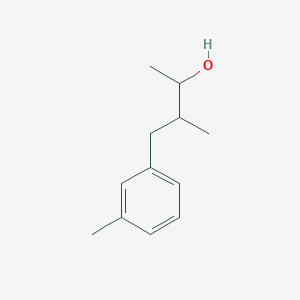

3-Methyl-4-(3-methylphenyl)butan-2-ol is a branched secondary alcohol featuring a methyl group at position 3 of the butan-2-ol backbone and a 3-methylphenyl substituent at position 3. This structure introduces steric hindrance and aromaticity, which may influence its physical properties (e.g., boiling point, solubility) and reactivity compared to simpler alcohols.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3-methyl-4-(3-methylphenyl)butan-2-ol |

InChI |

InChI=1S/C12H18O/c1-9-5-4-6-12(7-9)8-10(2)11(3)13/h4-7,10-11,13H,8H2,1-3H3 |

InChI Key |

PIUHJWYESJMUJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)C(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Branched Aliphatic Alcohols

Compounds such as 3-Methyl-3-buten-1-ol (CAS RN 763-32-6) and 3-Methyl-2-buten-1-ol (CAS RN 556-82-1) share similarities in branching but lack aromatic substituents. Key differences include:

- Boiling Points :

- 3-Methyl-3-buten-1-ol: 132°C

- 3-Methyl-2-buten-1-ol: 140°C

The higher boiling point of 3-Methyl-2-buten-1-ol may reflect reduced branching compared to 3-Methyl-3-buten-1-ol. For this compound, the bulky aromatic group likely increases boiling point significantly due to enhanced van der Waals forces and π-π interactions.

- Molecular Weight: Aliphatic analogs: ~86.13 g/mol this compound (estimated): ~178.28 g/mol (C₁₂H₁₈O).

Phenyl-Substituted Analogs

The ketone 3-(4-Methylphenyl)butan-2-one (CAS RN 59115-82-1) shares a similar aromatic substituent but differs in functional group (ketone vs. alcohol). Key contrasts include:

- Reactivity : Alcohols undergo nucleophilic substitution or oxidation, while ketones participate in condensation reactions.

- Boiling Points : Alcohols generally have higher boiling points than ketones of comparable molecular weight due to hydrogen bonding.

Methoxy-Substituted Alcohols

3-Methyl-3-methoxybutanol (CAS RN 56539-66-3) includes an ether group, which reduces hydrogen bonding capacity compared to the target alcohol. Its boiling point (174°C ) is elevated due to the methoxy group’s polarity, but the absence of an aromatic ring limits further increases.

Data Table: Properties of Structurally Related Compounds

Note: Data for this compound is absent in the provided evidence; values are estimated based on structural analogs.

Research Findings and Trends

- Branching Effects : Reduced branching in alcohols correlates with higher boiling points (e.g., 3-Methyl-2-buten-1-ol vs. 3-Methyl-3-buten-1-ol) .

- Aromatic Substituents : Phenyl groups increase molecular weight and boiling points due to added van der Waals forces.

- Functional Groups : Alcohols exhibit higher boiling points than ketones or ethers of similar size due to hydrogen bonding .

Limitations and Recommendations

The evidence lacks direct data on this compound, necessitating further experimental studies to measure its physical properties (e.g., boiling point, density) and reactivity. Comparative studies with phenyl-substituted alcohols (e.g., 4-phenylbutan-2-ol) would clarify the impact of methyl positioning on the aromatic ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.